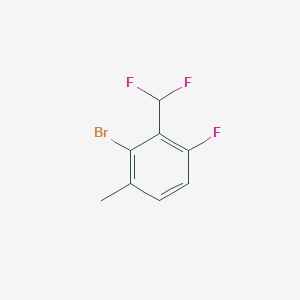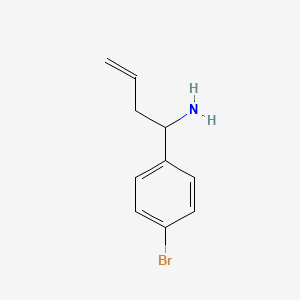![molecular formula C16H14Cl3NO2 B12086091 Acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester CAS No. 646989-72-2](/img/structure/B12086091.png)
Acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester is a chemical compound with a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester typically involves the reaction of 2-chloroacetic acid with bis[(4-chlorophenyl)methyl]amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the manufacture of various industrial products, including polymers and coatings.
Mécanisme D'action
The mechanism of action of acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis(4-chlorophenyl)acetic acid: A related compound with similar structural features but different functional groups.
4-Chlorophenylacetic acid: Another similar compound with distinct properties and applications.
Uniqueness
Acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
646989-72-2 |
|---|---|
Formule moléculaire |
C16H14Cl3NO2 |
Poids moléculaire |
358.6 g/mol |
Nom IUPAC |
[bis[(4-chlorophenyl)methyl]amino] 2-chloroacetate |
InChI |
InChI=1S/C16H14Cl3NO2/c17-9-16(21)22-20(10-12-1-5-14(18)6-2-12)11-13-3-7-15(19)8-4-13/h1-8H,9-11H2 |
Clé InChI |
PPFLVAZWSRXOMY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN(CC2=CC=C(C=C2)Cl)OC(=O)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


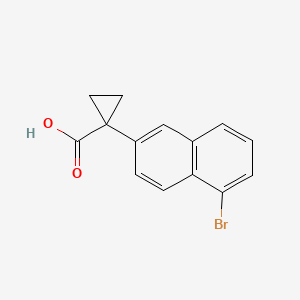
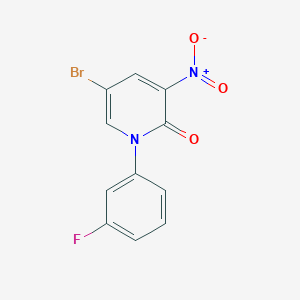



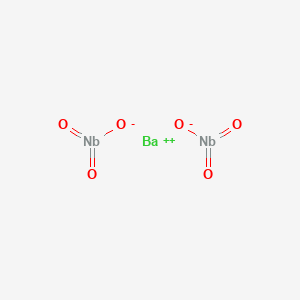

![9-[2-(Diethylphosphonomethoxy)propyl] Adenine](/img/structure/B12086060.png)
![9aH-imidazo[1,2-a]quinoxalin-4-one](/img/structure/B12086061.png)

